β-Lactamase Hydrolysis Resistance: Cefoxitin vs. Cefazolin and Cephalothin (Class C Cephalosporinases)
Cefoxitin exhibits minimal hydrolysis by class C β-lactamases (AmpC cephalosporinases) compared to first-generation cephalosporins. In a kinetic survey of six class C β-lactamases, cefoxitin displayed a kcat value of 0.010–1.7 s⁻¹, categorizing it as a poor substrate with rate-limiting deacylation [1]. In contrast, cefazolin and cephalothin were characterized as good substrates with kcat values ranging from 27 to 5000 s⁻¹ across the same enzymes [1]. In a separate study, no enzymatic hydrolysis of cefoxitin was detectable at a substrate concentration of 8 mM, whereas ampicillin, carbenicillin, cephalothin, and cefazolin underwent rapid hydrolysis by penicillinase and cephalosporinases under identical experimental conditions [2].
| Evidence Dimension | Hydrolysis rate (kcat) by class C β-lactamases |
|---|---|
| Target Compound Data | kcat = 0.010–1.7 s⁻¹; no detectable hydrolysis at 8 mM |
| Comparator Or Baseline | Cefazolin/cephalothin: kcat = 27–5000 s⁻¹; rapid hydrolysis at 8 mM |
| Quantified Difference | ≥15.9-fold to 500,000-fold lower kcat; undetectable vs. rapid hydrolysis |
| Conditions | Purified class C β-lactamases from clinical Gram-negative isolates; substrate concentration 8 mM and 100 μM |
Why This Matters
This quantified enzymatic stability directly translates to retained antibacterial activity against AmpC-producing Enterobacterales, a resistance phenotype that inactivates cefazolin and cephalothin, making cefoxitin the functionally superior selection for infections involving these β-lactamase-producing organisms.
- [1] Galleni M, Amicosante G, Frère JM. A survey of the kinetic parameters of class C β-lactamases: cephalosporins and other β-lactam compounds. Biochem J. 1988;255(1):123-129. View Source
- [2] Tsuchiya K, Kida M, Kondo M, et al. Cefoxitin, a new semisynthetic cephamycin antibiotic: stability to β-lactamases and antibacterial activity against β-lactamase-producing bacteria. Chemotherapy. 1978;26(Suppl 1):83-87. View Source
